molecular formula C13H26N2O2S B4464861 Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate CAS No. 1187159-98-3

Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate

Cat. No.: B4464861
CAS No.: 1187159-98-3
M. Wt: 274.43 g/mol
InChI Key: SGURHYGPFGCILH-UHFFFAOYSA-N
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Description

Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 2-(methylthio)ethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-(methylthio)ethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of piperidine with tert-butyl chloroformate in the presence of a base to form tert-butyl piperidin-4-ylcarbamate.

    Step 2: Introduction of the 2-(methylthio)ethyl group through nucleophilic substitution using 2-(methylthio)ethylamine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, the compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 1-(2-(methylthio)ethyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

    Tert-butyl piperidin-4-ylcarbamate: Lacks the 2-(methylthio)ethyl group, making it less versatile in certain chemical reactions.

    Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate: Similar structure but with different substituents, leading to variations in chemical properties and applications.

    Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Another piperidine derivative with distinct functional groups, used in different research contexts.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

tert-butyl N-[1-(2-methylsulfanylethyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S/c1-13(2,3)17-12(16)14-11-5-7-15(8-6-11)9-10-18-4/h11H,5-10H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGURHYGPFGCILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160827
Record name 1,1-Dimethylethyl N-[1-[2-(methylthio)ethyl]-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187159-98-3
Record name 1,1-Dimethylethyl N-[1-[2-(methylthio)ethyl]-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187159-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-[2-(methylthio)ethyl]-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidin-4-yl-carbamic acid tert-butyl ester (0.70 g, 3.0 mmol), triethylamine (1.46 mL, 10 mmol) and 2-chlorethyl-methylsulfide (0.39 g, 3.0 mmol) were dissolved in methanol (10 mL) and stirred for 16 h at 50° C. Then the solvent was removed and the residue subjected to column chromatography (silica gel, heptane:ethyl acetate gradient=1:1→0:1). [1-(2-Methylsulfanyl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester was obtained as a light yellow solid (0.46 g, 48%); MS: m/e=275.5 (M+H+).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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